molecular formula C13H13NO3S B8586059 (pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate

(pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate

Cat. No.: B8586059
M. Wt: 263.31 g/mol
InChI Key: YCWRZEKTBDOZSQ-UHFFFAOYSA-N
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Description

(Pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features a pyridine ring attached to a methyl group, which is further connected to a 4-methylbenzene-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of pyridine-2-methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent moisture interference .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

    Reduction Products: Reduction can yield dihydropyridine derivatives.

Scientific Research Applications

(Pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including as a precursor for drug development.

    Material Science: It can be used in the preparation of functional materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of (pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate largely depends on its application. In medicinal chemistry, it may interact with biological targets through its pyridine ring, which can engage in hydrogen bonding, π-π interactions, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

  • (Pyridin-2-yl)methyl 4-methylbenzenesulfonamide
  • (Pyridin-2-yl)methyl 4-methylbenzenesulfonyl chloride

Comparison:

  • Uniqueness: (Pyridin-2-yl)methyl 4-methylbenzene-1-sulfonate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. For instance, the sulfonate group makes it a good leaving group in substitution reactions, unlike the sulfonamide or sulfonyl chloride derivatives.
  • Reactivity: The sulfonate ester is more reactive in nucleophilic substitution reactions compared to the sulfonamide, which is more stable and less reactive under similar conditions.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

pyridin-2-ylmethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H13NO3S/c1-11-5-7-13(8-6-11)18(15,16)17-10-12-4-2-3-9-14-12/h2-9H,10H2,1H3

InChI Key

YCWRZEKTBDOZSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Powdered KOH (1.74 g, 30.65 mmol) was added to a vigorously stirred solution of pyridin-2-yl-methanol (2 mL, 20.72 mmol) in THF (100 mL) at 0° C. The reaction mixture was stirred for 15 minutes and tosyl chloride (5.13 g, 26.90 mmol) was then added. The reaction mixture was allowed to warm to RT and stirring was continued overnight. The reaction mixture was quenched with saturated NaHCO3 and the product was extracted with EtOAc (3×50 mL). The combined extracts were dried over MgSO4 and concentrated in vacuo to give a yellow oil. The residue was purified by flash column chromatography using EtOAc: hexane (1:4) to yield the title compound (4.6 g, 85%) as a yellowish solid.
Name
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step Two
Yield
85%

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